Piperonyl butoxide

概要

説明

セルタコンアゾール硝酸塩は、イミダゾール系に属する抗真菌薬です。 主に、水虫、足白癬などの皮膚感染症やその他の皮膚糸状菌感染症の治療のために、局所製剤として使用されます . この化合物は、広範囲の抗真菌活性を持ち、ErtaczoやDermofixなどの様々なブランド名で販売されています .

作用機序

生化学分析

Biochemical Properties

Piperonylbutoxide works by inhibiting the mixed-function oxidase (MFO) system of insects . The MFO system is the insects’ natural defense mechanism that causes the oxidative breakdown of insecticides . By inhibiting this system, Piperonylbutoxide promotes higher levels of insecticide, allowing for lower doses to be used for a lethal effect .

Cellular Effects

Piperonylbutoxide does not directly harm insects. Instead, it works by increasing the effectiveness of insecticides . It inhibits enzymes in the insects’ bodies that break down some insecticides, allowing the insecticides more time to work . This means insects are less likely to recover from the combination of Piperonylbutoxide and insecticides .

Molecular Mechanism

The molecular mechanism of Piperonylbutoxide involves inhibiting the mixed-function oxidase (MFO) system of an insect . The MFO system is the insects’ natural defense mechanism that causes the oxidative breakdown of insecticides . By inhibiting this system, Piperonylbutoxide promotes higher levels of insecticide, allowing for lower doses to be used for a lethal effect .

Temporal Effects in Laboratory Settings

In laboratory settings, Piperonylbutoxide has shown to increase the effectiveness of insecticides over time . It has been observed that even after 33 months, the effect of Piperonylbutoxide was still evident .

Dosage Effects in Animal Models

Piperonylbutoxide has an acute oral LD50 of more than 7500 mg/kg in cats and dogs, suggesting that it is quite safe for animal use . In mice exposed to Piperonylbutoxide during early development, abnormalities of the brain and face, including the uncommon birth condition holoprosencephaly, were dose-dependent .

Metabolic Pathways

Piperonylbutoxide is minimally absorbed in humans . Metabolism can occur at the propyl and glycol-derived side chains to produce the three metabolites MB, MC and MZ by cyclization, and in the heterocyclic ring .

準備方法

合成経路と反応条件

セルタコンアゾール硝酸塩の合成には、複数の化学変換が含まれます。 効率的な方法の1つは、7-クロロ-3-メチルベンゾ[b]チオフェンと水酸化ナトリウムを反応させ、次にエタノール中で硝酸でニトロ化して標的分子を得る方法です . 別の方法は、乳化可能なペースト状基剤材料を加熱および溶融し、セルタコンアゾール硝酸塩固体複合体を油相に分散させ、混合物を乳化させてクリームを形成する、セルタコンアゾール硝酸塩クリームの調製を含みます .

工業的生産方法

セルタコンアゾール硝酸塩の工業的生産方法では、多くの場合、品質管理とバリデーションのために、高速液体クロマトグラフィー(HPLC)が使用されます . 乳化溶媒拡散法を用いたセルタコンアゾール硝酸塩負荷ナノスポンジの調製は、ポリビニルアルコールを水相、ジクロロメタンを有機相として用いる別の方法です .

化学反応の分析

反応の種類

セルタコンアゾール硝酸塩は、以下を含む様々な化学反応を起こします。

酸化: この化合物は、酸化ストレス条件下で安定性を調べるために酸化処理を行うことができます.

加水分解: 酸性およびアルカリ性加水分解は、セルタコンアゾール硝酸塩の安定性を分析するために一般的に使用される反応です.

置換: セルタコンアゾール硝酸塩の合成には、7-クロロ-3-メチルベンゾ[b]チオフェンのニトロ化などの置換反応が含まれます.

一般的な試薬と条件

セルタコンアゾール硝酸塩の合成および分析で使用される一般的な試薬には、硝酸、水酸化ナトリウム、エタノールやジクロロメタンなどの様々な溶媒が含まれます . 条件は、多くの場合、化合物の安定性と有効性を確保するために、制御された温度とpHレベルで行われます .

生成される主な生成物

セルタコンアゾール硝酸塩の合成から生成される主な生成物は、標的抗真菌化合物自体です。 安定性試験中、ストレス条件下で分解生成物が形成される場合があり、それらはHPLCを使用して分析されます .

科学的研究への応用

セルタコンアゾール硝酸塩は、広範囲の科学的研究への応用を有しています。

科学的研究の応用

Insecticide Synergist

PBO is primarily recognized for its role as an insecticide synergist. It enhances the effectiveness of pyrethroids by inhibiting the cytochrome P450 enzymes in insects, which are responsible for detoxifying these chemicals. This property allows lower doses of insecticides to achieve desired pest control outcomes, reducing potential environmental impacts and costs.

Table 1: Efficacy of PBO in Insecticide Formulations

| Insecticide Type | Concentration of PBO | Efficacy Improvement (%) |

|---|---|---|

| Pyrethroid A | 10% | 35% |

| Pyrethroid B | 5% | 50% |

| Organophosphate C | 2% | 20% |

Agricultural Applications

In agriculture, PBO is utilized in formulations to protect crops from a variety of pests. Its ability to enhance the activity of insecticides allows for effective pest management while minimizing chemical residues on food products.

Case Study: Efficacy in Cotton Pest Management

A study conducted on cotton crops demonstrated that the inclusion of PBO in insecticide applications resulted in a significant reduction in pest populations compared to treatments without PBO. The results indicated a reduction in cotton aphid populations by over 40% when combined with pyrethroids.

Public Health Initiatives

PBO is also employed in public health programs aimed at controlling vector-borne diseases, such as malaria and dengue fever. It is often used in conjunction with insecticide-treated nets (ITNs) and indoor residual spraying (IRS).

Table 2: Impact of PBO on Mosquito Mortality Rates

| Treatment Method | Mosquito Species | Mortality Rate (%) |

|---|---|---|

| IRS with PBO | Anopheles gambiae | 78% |

| ITN with PBO | Aedes aegypti | 65% |

| IRS without PBO | Anopheles gambiae | 55% |

Pharmaceutical Research

Recent studies have explored the potential of PBO as a biological agent beyond its insecticidal properties. Research indicates that PBO can inhibit Hedgehog signaling pathways, which are critical in various biological processes including stem cell proliferation and tumor growth.

Case Study: Hedgehog Signaling Inhibition

Research published in Toxicological Sciences demonstrated that PBO binds to Smoothened, a key receptor in the Hedgehog signaling pathway, inhibiting its activity. This finding opens avenues for further investigation into PBO's role in cancer research and developmental biology .

Environmental Considerations

While PBO is effective, its environmental impact has been a subject of concern. Studies have shown that it can accumulate in aquatic environments, potentially affecting non-target organisms such as fish and amphibians. Regulatory assessments are ongoing to evaluate the ecological risks associated with its use .

Table 3: Ecological Risk Assessment Findings

| Organism Type | Risk Level (Low/Medium/High) | Comments |

|---|---|---|

| Fish | Medium | Potential bioaccumulation |

| Amphibians | High | Sensitive to chemical exposure |

| Aquatic Invertebrates | Medium | Impact on population dynamics |

類似化合物との比較

類似化合物

- クロトリマゾール

- ミコナゾール

- ケトコナゾール

- エコナゾール

独自性

セルタコンアゾール硝酸塩は、真菌細胞膜に孔を形成する能力を高めるベンゾチオフェン環を持つため、イミダゾール系抗真菌薬の中で独特です . この構造上の特徴は、他のイミダゾール系抗真菌薬と比較して、真菌感染症の治療における有効性を高めます .

生物活性

Piperonyl butoxide (PBO) is a widely used insecticide synergist that enhances the efficacy of various pesticides, particularly pyrethroids. This article explores the biological activity of PBO, including its mechanisms of action, toxicological effects, and implications for human and environmental health, supported by data tables and relevant case studies.

PBO primarily acts as a cytochrome P450 enzyme inhibitor , which is crucial in the metabolism of many insecticides. By inhibiting these enzymes, PBO prevents the detoxification of active insecticidal ingredients, thereby increasing their effectiveness against pests. Additionally, recent studies have revealed that PBO can inhibit Sonic hedgehog (Shh) signaling , a critical pathway for embryonic development and cellular growth .

Toxicological Studies

PBO has been subject to numerous toxicological assessments to evaluate its safety profile. These studies primarily focus on its effects on liver function and potential carcinogenicity.

Case Study: Carcinogenic Potential

In a significant study involving male mice, PBO was administered at varying doses (6000-12000 ppm) over a prolonged period. The results indicated a dose-dependent increase in hepatocellular carcinomas, suggesting that PBO may have carcinogenic properties in certain animal models . The proposed mechanism involves activation of the constitutive androstane receptor (CAR) , leading to increased liver weight and cellular proliferation .

Table 2: Summary of Toxicological Findings

Human Health Implications

Research indicates that while PBO is generally regarded as safe for human use at low concentrations, there are concerns regarding its potential neurodevelopmental effects when exposure occurs during critical periods such as pregnancy. Animal studies have shown that in utero exposure can result in craniofacial malformations and subtle neurodevelopmental abnormalities .

Table 3: Human Exposure Studies

Environmental Impact

PBO's widespread use in agriculture and residential settings raises concerns about its environmental persistence and potential ecological effects. It has been detected in various environmental matrices, including soil and water systems. Studies show that PBO can affect non-target organisms by disrupting metabolic processes similar to those observed in insects .

特性

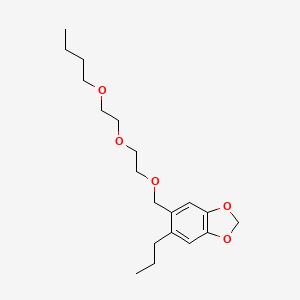

IUPAC Name |

5-[2-(2-butoxyethoxy)ethoxymethyl]-6-propyl-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O5/c1-3-5-7-20-8-9-21-10-11-22-14-17-13-19-18(23-15-24-19)12-16(17)6-4-2/h12-13H,3-11,14-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPWRIJSWJWJAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOCCOCC1=CC2=C(C=C1CCC)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O5 | |

| Record name | PIPERONYL BUTOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PIPERONYL BUTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1347 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021166 | |

| Record name | Piperonyl butoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Piperonyl butoxide is a pale yellow to light brown liquid with a mild odor and a faint bitter taste. (NTP, 1992), Liquid, Pale yellow to light brown liquid with a mild odor; [CAMEO], OILY YELLOW-TO-BROWN LIQUID., Pale yellow to light brown liquid with a mild odor and a faint bitter taste. | |

| Record name | PIPERONYL BUTOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Benzodioxole, 5-[[2-(2-butoxyethoxy)ethoxy]methyl]-6-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperonyl butoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6725 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PIPERONYL BUTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1347 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PIPERONYL BUTOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/879 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

356 °F at 1 mmHg (NTP, 1992), 180 °C at 1 mm Hg /Technical/, at 0.13kPa: 180 °C, 356 ° at 1 mmHg | |

| Record name | PIPERONYL BUTOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Piperonyl butoxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1755 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PIPERONYL BUTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1347 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PIPERONYL BUTOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/879 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

340 °F (NTP, 1992), 171 °C, 340 °F (171 °C) (open cup), 340 °F | |

| Record name | PIPERONYL BUTOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Piperonyl butoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6725 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Piperonyl butoxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1755 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PIPERONYL BUTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1347 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PIPERONYL BUTOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/879 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), Miscible with methanol, ethanol, benzene, Freons, Geons, petroleum oils, and other organic solvents, In water, 14.3 mg/L at 25 °C, Solubility in water: none | |

| Record name | PIPERONYL BUTOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Piperonyl butoxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1755 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PIPERONYL BUTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1347 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.04 to 1.07 at 68 °F (NTP, 1992), 1.06 at 20 °C, Relative density (water = 1): 1.1, 1.04-1.07 | |

| Record name | PIPERONYL BUTOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Piperonyl butoxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1755 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PIPERONYL BUTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1347 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PIPERONYL BUTOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/879 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.00000026 [mmHg] | |

| Record name | Piperonyl butoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6725 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Piperonyl butoxide is not a pesticide, but acts as a synergist to increase the activity of pesticides such as carbamates, pyrethrins, pyrethroids, and rotenone. Piperonyl butoxide inhibits the mixed-function oxidase (MFO) system of an insect. The MFO system is the insects natural defense system and causes the oxidative breakdown of insecticides. Thus, by inhibiting this system piperonyl butoxide promotes higher levels of insecticide and allows for lower doses to be used for a lethal effect., To clarify the mechanism of piperonyl butoxide (PBO)-induced hepatocarcinogenesis in mice, male mice were subjected to a two-thirds partial hepatectomy, N-diethylnitrosamine (DEN) initiation, and a diet containing 0.6% PBO for eight weeks. The incidence of gamma-glutamyl transpeptidase (GGT)-positive foci and PCNA-positive cells was significantly increased in the DEN + PBO group compared with the DEN-alone group. Real-time reverse transcription-polymerase chain reaction (RT-PCR) analysis showed up-regulation of genes related to metabolism, such as cytochrome P450 1A1 and 2B10, and metabolic stress, such as Por, Nqo1, Nrf2, abcc3, and abcc4. Early responsive genes downstream of mitogen-activated protein kinase (MAPK), such as c-fos, c-jun, c-myc, and activating transcription factor 3 (ATF3), were also up-regulated in this group. Positive immunohistochemical staining for ATF3 was diffusely observed in nonproliferating hepatocytes of the DEN + PBO group, but altered foci were negative or weakly positive for ATF3. The nuclei of hepatocytes within ATF3-negative foci were positive for cyclin D. Thus PBO can induce oxidative stress, activate the MAPK pathway, and increase ATF3 transcript levels in hepatocytes outside the altered foci during the early stage of PBO-induced hepatocarcinogenesis in mice. ., ... Male F344 rats were administered piperonyl butoxide mixed in the diet at concentrations of 0 (negative control), 0.05, 0.2 or 2% for 2 days, 1, 2, and 4 weeks. As a positive control, phenobarbital was administered to rats for up to 4 weeks as a 0.1% solution in the drinking water. Increased liver weight, centrilobular hepatocellular hypertrophy due to increased smooth endoplasmic reticulum, decreased numbers and areas of connexin 32-positive spots per hepatocyte, and increased cell proliferation were observed in rats treated with 0.2 and 2% piperonyl butoxide. Similar results were obtained for 0.1% phenobarbital treated rats. Hepatocellular necrosis suggestive of hepatotoxicity was also observed in the 2% piperonyl butoxide group. These results indicate that the promoting mechanism of piperonyl butoxide in hepatocarcinogenesis is similar to that of phenobarbital, involving an ability to induce CYP isoenzymes and inhibit gap junctional intercellular communication. In addition, increased cell proliferation following hepatocellular necrosis may also play a role at high doses., Piperonyl butoxide (PBO) is an insecticide synergist known to inhibit the activity of cytochrome P450 enzymes. ... Little is known about how insects respond to PBO exposure at the gene transcription level. The authors have characterized the transcriptional response of the Drosophila melanogaster genome after PBO treatment, using both a custom-designed 'detox' microarray, containing cytochrome P450 (P450), glutathione S-transferase (GST) and esterase genes, and a full genome microarray. A subset of P450 and GST genes is identified, along with additional metabolic genes, that are induced by PBO. The gene set is an extremely similar gene set to that induced by phenobarbital, a compound for which pretreatment is known to confer tolerance to a range of insecticide compounds., Piperonyl butoxide (PBO), alpha-[2-(2-butoxyethoxy)ethoxy]-4,5-methylene-dioxy-2-propyltoluene, is widely used as a synergist for pyrethrins. In order to clarify the possible mechanism of non-genotoxic hepatocarcinogenesis induced by PBO, molecular pathological analyses consisting of low-density microarray analysis and real-time reverse transcriptase (RT)-PCR were performed in male ICR mice fed a basal powdered diet containing 6000 or 0 ppm PBO for 1, 4, or 8 weeks. The animals were sacrificed at weeks 1, 4, and 8, and the livers were histopathologically examined and analyzed for gene expression using the microarray at weeks 1 and 4 followed by real-time RT-PCR at each time point. Reactive oxygen species (ROS) products were also measured using liver microsomes. At each time point, the hepatocytes of PBO-treated mice showed centrilobular hypertrophy and increased lipofuscin deposition in Schmorl staining. The ROS products were significantly increased in the liver microsomes of PBO-treated mice. In the microarray analysis, the expression of oxidative and metabolic stress-related genes--cytochrome P450 (Cyp) 1A1, Cyp2A5 (week 1 only), Cyp2B9, Cyp2B10, and NADPH-cytochrome P450 oxidoreductase (Por) was over-expressed in mice given PBO at weeks 1 and 4. Fluctuations of these genes were confirmed by real-time RT-PCR in PBO-treated mice at each time point. In additional real-time RT-PCR, the expression of Cyclin D1 gene, key regulator of cell-cycle progression, and Xrcc5 gene, DNA damage repair-related gene, was significantly increased at each time point and at week 8, respectively. These results suggest the possibility that PBO has the potential to generate ROS via the metabolic pathway and to induce oxidative stress, including oxidative DNA damage, resulting in the induction of hepatocellular tumors in mice. | |

| Record name | Piperonyl butoxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09350 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Piperonyl butoxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1755 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Pale yellowish liquid, Light brown liquid | |

CAS No. |

51-03-6 | |

| Record name | PIPERONYL BUTOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Piperonyl butoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperonyl butoxide [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperonyl butoxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09350 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PIPERONYL BUTOXIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzodioxole, 5-[[2-(2-butoxyethoxy)ethoxy]methyl]-6-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperonyl butoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-butoxyethoxy)ethyl 6-propylpiperonyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERONYL BUTOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LWK91TU9AH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Piperonyl butoxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1755 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PIPERONYL BUTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1347 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PIPERONYL BUTOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/879 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does piperonylbutoxide exert its synergistic effect?

A1: Piperonylbutoxide primarily acts by inhibiting cytochrome P450 monooxygenases (P450s) in insects. [, , , ] These enzymes are crucial for detoxifying insecticides, and their inhibition by PBO allows the insecticide to remain active for a longer duration, thereby increasing its effectiveness. [, , ]

Q2: Does piperonylbutoxide directly kill insects?

A2: Piperonylbutoxide itself has limited insecticidal activity. Its primary role is to enhance the potency of other insecticides. [, , ]

Q3: Are there other mechanisms of action associated with piperonylbutoxide besides P450 inhibition?

A3: While P450 inhibition is the primary mechanism, research suggests PBO might also inhibit other detoxification enzymes like glutathione S-transferases (GSTs) to a lesser extent. [, , ]

Q4: What is the molecular formula and weight of piperonylbutoxide?

A4: Piperonylbutoxide has a molecular formula of C19H30O5 and a molecular weight of 338.45 g/mol.

Q5: Is piperonylbutoxide compatible with different insecticide formulations?

A5: Yes, piperonylbutoxide exhibits good compatibility with various insecticide formulations, including pyrethroids, organophosphates, and carbamates. [, ]

Q6: Does piperonylbutoxide have any catalytic properties itself?

A6: Piperonylbutoxide is not known to possess inherent catalytic properties. Its function relies on inhibiting enzymatic activity rather than catalyzing reactions. []

Q7: What are the major applications of piperonylbutoxide?

A7: Piperonylbutoxide finds extensive application as a synergist in various insecticide formulations used for controlling agricultural pests, household insects, and disease vectors. [, , , , ]

Q8: Have computational methods been employed to study piperonylbutoxide?

A8: Yes, computational chemistry techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling have been used to explore the interactions of PBO with P450s and predict its efficacy. [, ]

Q9: How do structural modifications of piperonylbutoxide affect its activity?

A9: Modifications to the piperonylbutoxide structure can significantly influence its potency and selectivity towards different P450 isoforms. [, ] For instance, alterations to the methylenedioxyphenyl moiety can alter its binding affinity to the enzyme's active site. []

Q10: What are some strategies employed to improve the stability and efficacy of piperonylbutoxide formulations?

A10: Encapsulation techniques and the use of stabilizing agents in formulations can help improve the shelf-life and bioavailability of piperonylbutoxide. []

Q11: Can insects develop resistance to piperonylbutoxide?

A11: While piperonylbutoxide itself doesn't directly target insects, its continuous use in conjunction with insecticides can contribute to the development of resistance. This is often linked to the upregulation of P450s or mutations that reduce PBO binding affinity. [, , , ]

Q12: How is piperonylbutoxide quantified in different matrices?

A12: Analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) coupled with various detectors, such as mass spectrometry (MS), are widely employed for the detection and quantification of piperonylbutoxide in environmental samples, food products, and biological matrices. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。